Vanillin isobutyrate, also known as fema 3754 or isobutavan, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Vanillin isobutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, vanillin isobutyrate is primarily located in the cytoplasm. Vanillin isobutyrate has a sweet, caramel, and chocolate taste.
Related Compounds
Methyl Vanillin
Compound Description: Methyl vanillin, also known as 4-Hydroxy-3-ethoxybenzaldehyde, is a flavoring agent and fragrance ingredient []. It can be used as a starting material in the production of other flavoring agents, pharmaceuticals, and agrochemicals. Relevance: Methyl vanillin is a structural analog of vanillin isobutyrate, sharing the same basic aromatic ring structure with different substituents. Specifically, methyl vanillin has an ethoxy group at the 3-position of the benzene ring, while vanillin isobutyrate has an isobutyrate group at the same position. Both compounds can be synthesized by reacting with isobutyrate [].
Ethyl Vanillin
Compound Description: Ethyl vanillin, also known as 3-Ethoxy-4-hydroxybenzaldehyde, is a flavoring agent and fragrance ingredient with a stronger vanilla aroma compared to vanillin [].Relevance: Ethyl vanillin is another structural analog of vanillin isobutyrate, sharing the same basic aromatic ring structure with different substituents []. Ethyl vanillin has an ethoxy group at the 3-position of the benzene ring, while vanillin isobutyrate has an isobutyrate group at the same position. Both compounds can be synthesized by reacting with isobutyrate [].
Vanillin
Compound Description: Vanillin, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde found in vanilla beans and is the primary compound responsible for the characteristic flavor and aroma of vanilla [, ]. It possesses various biological activities, including antioxidant, anti-inflammatory, anti-mutagenic, anti-metastatic, and antidepressant properties [, , , , , ]. Vanillin has been explored for its potential in treating neurodegenerative diseases, enhancing drug efficacy, and preventing cancer cell proliferation [, , , , ].Relevance: Vanillin is the parent compound of vanillin isobutyrate. The addition of the isobutyrate group to vanillin creates vanillin isobutyrate. Vanillin shares the same base structure as vanillin isobutyrate, with only the isobutyrate group differentiating them [].
Vanillin Acrylate
Compound Description: Vanillin acrylate is a derivative of vanillin, synthesized by reacting vanillin with acryloyl chloride. This compound serves as a monomer in the production of polymers and resins for various applications, including 3D printing. Notably, vanillin acrylate-based polymers have exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. Additionally, films made from these polymers demonstrate antifungal activity against Aspergillus niger and Aspergillus terreus [, ].Relevance: Vanillin acrylate is another ester derivative of vanillin, similar to vanillin isobutyrate. Vanillin acrylate has an acrylate group at the 4-position of the benzene ring, while vanillin isobutyrate has an isobutyrate group at the same position. This structural similarity underscores their shared origin and potential for bio-based polymer applications [, ].
Source
Vanillin isobutyrate can be synthesized through various methods involving vanillin as the starting material. Vanillin itself can be obtained from natural sources such as vanilla beans or produced synthetically from lignin or guaiacol. The synthesis of vanillin isobutyrate typically involves the reaction of vanillin with isobutyric acid or its derivatives.
Classification
Chemical Class: Aromatic Ester
IUPAC Name: 4-Hydroxy-3-methoxybenzyl isobutyrate
Molecular Formula: C12H16O4
CAS Number: 105-67-9
Synthesis Analysis
Methods and Technical Details
Several methods have been developed for synthesizing vanillin isobutyrate:
Acyl Chloride Method: This method involves reacting vanillin with isobutyryl chloride in the presence of a base such as triethylamine. The process typically occurs at room temperature and yields high purity products with minimal byproducts. The reaction can be summarized as follows:
The process described in one patent indicates that this reaction can achieve yields up to 90% under optimal conditions.
Alkali Catalyzed Method: Another approach involves using methyl or ethyl vanillin reacted with isobutyric acid at elevated temperatures (60-120°C) using an alkali metal salt as a catalyst. This method eliminates the need for solvents and has been noted for its simplicity and efficiency, yielding high-quality products suitable for large-scale production.
Acid Anhydride Method: In this method, vanillin reacts with isobutyric anhydride in a solvent like toluene, catalyzed by sodium carbonate. The reaction proceeds at room temperature and results in high yields (up to 99%) after distillation.
Molecular Structure Analysis
Structure and Data
The molecular structure of vanillin isobutyrate features a benzene ring substituted with a methoxy group and a hydroxyl group, linked to an isobutyric acid moiety. The structural formula can be represented as follows:
C12H16O4
Key data regarding its molecular structure includes:
Molecular Weight: 224.25 g/mol
Boiling Point: Approximately 250 °C
Melting Point: 56-57 °C (for related compounds)
Chemical Reactions Analysis
Reactions and Technical Details
Vanillin isobutyrate can undergo various chemical reactions typical of esters:
Hydrolysis: In the presence of water and an acid or base catalyst, vanillin isobutyrate can hydrolyze back into vanillin and isobutyric acid.
Transesterification: It can react with other alcohols to form different esters, which can be useful in flavor formulation.
Oxidation: Under oxidative conditions, it may yield vanillic acid or other derivatives.
Mechanism of Action
Process and Data
The mechanism of action for vanillin isobutyrate primarily revolves around its olfactory properties. When used in food products or fragrances, it acts by stimulating olfactory receptors that perceive sweet and creamy scents. This interaction occurs through binding to specific receptors in the nasal cavity, leading to the perception of flavor or aroma.
The compound's effectiveness in flavor enhancement stems from its ability to mimic natural vanilla flavor profiles while providing additional buttery notes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless to pale yellow liquid
Odor: Sweet, buttery aroma reminiscent of vanilla
Solubility: Soluble in organic solvents; limited solubility in water
Chemical Properties
Stability: Stable under normal conditions but may degrade under prolonged exposure to light or heat.
Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis.
Relevant analytical methods include:
Gas chromatography for purity assessment.
High-performance liquid chromatography for quantification.
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol)
Canonical SMILES
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)OC
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